N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide
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Overview
Description
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide is a chemical compound with a complex structure, characterized by multiple functional groups that impart various properties. This compound is noted for its applications in diverse scientific fields due to its unique chemical behaviors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide typically involves multi-step organic reactions:
Formation of Tetrahydroquinoline: : Tetrahydroquinoline is synthesized through the catalytic hydrogenation of quinoline.
Attachment of Furan Carbonyl Group: : The furan-2-carbonyl group is introduced via an acylation reaction using furan-2-carbonyl chloride in the presence of a base.
Sulfonation: : The 2,4,6-trimethylbenzene-1-sulfonyl group is added through a sulfonation reaction using sulfonyl chloride.
Industrial Production Methods: In an industrial setting, these reactions are scaled up, often employing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions—such as temperature, solvent choice, and catalyst use—is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide can undergo several types of chemical reactions:
Oxidation: : Can be oxidized to introduce additional functional groups or to cleave existing ones.
Reduction: : Reduction reactions can be used to modify the hydrogenation state of the compound.
Substitution: : Various nucleophilic and electrophilic substitutions can occur on the functional groups.
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: : Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed: The specific products formed depend on the reaction conditions, but may include various functionalized tetrahydroquinolines and sulfonamides.
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide has a wide range of applications:
Chemistry: : Used as a building block for synthesizing more complex molecules in organic chemistry.
Biology: : Studied for its potential as a pharmacophore in drug discovery.
Medicine: : Investigated for its anti-inflammatory and antimicrobial properties.
Industry: : Utilized in the development of new materials and coatings due to its unique chemical properties.
Mechanism of Action
The compound’s mechanism of action varies depending on its application:
Pharmacological Effects: : It interacts with specific molecular targets, such as enzymes or receptors, modulating their activity.
Pathways Involved: : Its effects are often mediated through pathways involving oxidative stress and inflammatory responses.
Comparison with Similar Compounds
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide stands out due to its unique combination of functional groups:
Similar Compounds: : Compounds such as tetrahydroquinolines, sulfonamides, and furan derivatives.
Uniqueness: : The combination of a furan carbonyl, tetrahydroquinoline, and sulfonyl group in a single molecule makes it particularly versatile and multifunctional.
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Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-15-12-16(2)22(17(3)13-15)30(27,28)24-19-9-8-18-6-4-10-25(20(18)14-19)23(26)21-7-5-11-29-21/h5,7-9,11-14,24H,4,6,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRZCFSFJLLYTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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